molecular formula C16H18O5 B13395133 (2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol

(2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol

Cat. No.: B13395133
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Naphthyl-alpha-L-fucoside typically involves the reaction of alpha-L-fucopyranose with 2-naphthol under specific conditions. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Naphthyl-alpha-L-fucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Naphthyl-alpha-L-fucoside can undergo substitution reactions where the naphthyl group or the fucoside moiety is replaced by other functional groups.

Mechanism of Action

The mechanism of action of Naphthyl-alpha-L-fucoside involves its interaction with alpha-L-fucosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the naphthyl group and L-fucose. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .

Comparison with Similar Compounds

Naphthyl-alpha-L-fucoside can be compared with other similar compounds such as:

Naphthyl-alpha-L-fucoside is unique due to its specific alpha-L-fucoside structure, which makes it a valuable tool in enzymatic and biochemical studies.

Properties

IUPAC Name

2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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